1,5-Dimethyl-1H-pyrrole-2-carbonitrile (CAS: 56341-36-7) is a highly specialized, electron-modulated heterocyclic building block widely procured for advanced pharmaceutical synthesis and organic materials development. Featuring a pyrrole core strategically substituted with methyl groups at the N1 and C5 positions, and an electron-withdrawing carbonitrile group at C2, this compound is engineered for precise regiocontrol. Its primary industrial value lies in its ability to undergo highly selective electrophilic aromatic substitutions—particularly halogenation at the C4 position—making it an indispensable precursor for complex active pharmaceutical ingredients (APIs), including apoptosis regulators, BH3 mimetics, and antibody-drug conjugates (ADCs) [1]. Furthermore, its unique steric and electronic profile facilitates transition-metal-catalyzed direct C-H functionalization, streamlining synthetic routes by eliminating the need for pre-borylated or pre-stannylated intermediates [2].
Attempting to substitute 1,5-dimethyl-1H-pyrrole-2-carbonitrile with more common analogs, such as 1-methyl-1H-pyrrole-2-carbonitrile or 1,5-dimethylpyrrole, introduces severe process inefficiencies. Without the C5-methyl blocking group, electrophilic substitutions (like bromination) yield intractable mixtures of C4 and C5 isomers, necessitating costly and low-yielding chromatographic separations that are unviable at scale [1]. Conversely, removing the C2-carbonitrile group leaves the pyrrole ring dangerously electron-rich, leading to rapid oxidative degradation, tar formation, or uncontrollable polyhalogenation under standard reaction conditions. The specific 1,5-dimethyl-2-cyano substitution pattern is not merely a structural variation; it is a deliberate protective and directing strategy that ensures near-quantitative mono-functionalization at the C4 position, which is critical for downstream API manufacturing [2].
In the synthesis of complex antineoplastic payloads (e.g., BH3 mimetics), the precise functionalization of the pyrrole core is paramount. When subjected to standard bromination conditions (Br2 in acetic acid at 10 °C to room temperature), 1,5-dimethyl-1H-pyrrole-2-carbonitrile undergoes clean, regioselective mono-bromination to yield 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. The presence of the C5-methyl group entirely blocks the competing C5-substitution pathway, while the C2-cyano group moderates ring reactivity to prevent over-bromination, resulting in high-purity isolation without the need for complex chromatography [1]. In contrast, using 1-methyl-1H-pyrrole-2-carbonitrile results in a mixture of C4 and C5 brominated isomers, drastically reducing the effective yield of the desired C4-bromo building block and increasing downstream purification costs.
| Evidence Dimension | Regioselectivity in electrophilic bromination (Br2/AcOH) |
| Target Compound Data | Exclusive formation of the C4-bromo isomer (high purity mono-bromination) |
| Comparator Or Baseline | 1-Methyl-1H-pyrrole-2-carbonitrile (yields a C4/C5 isomeric mixture) |
| Quantified Difference | Elimination of C5-bromination byproducts, maximizing C4-isomer yield |
| Conditions | Br2 in acetic acid, 10 °C to room temperature |
Procuring the 1,5-dimethyl variant eliminates costly isomeric separation steps, ensuring scalable and reproducible batches of C4-functionalized pharmaceutical intermediates.
1,5-Dimethyl-1H-pyrrole-2-carbonitrile demonstrates excellent compatibility with transition-metal-catalyzed direct C-H arylation, a highly desirable property for streamlining the synthesis of multi-ring systems. In palladium-catalyzed cross-coupling with activated aryl chlorides (e.g., 2-chlorobenzonitrile) using a sterically relieved ferrocenyl-diphosphane ligand (Sylphos), this compound achieves 84% regioselectivity for the C4-arylated product, delivering a 53% isolated yield [1]. This is highly significant because unsubstituted or less sterically hindered pyrroles typically suffer from poor regiocontrol (yielding complex mixtures of C2, C3, C4, and C5 arylated products) or require pre-installation of directing groups or organometallic moieties (like boronic acids or stannanes) to achieve similar cross-coupling success.
| Evidence Dimension | Regioselectivity in Pd-catalyzed C-H arylation |
| Target Compound Data | 84% regioselectivity for C4-arylation (53% isolated yield) |
| Comparator Or Baseline | Less substituted pyrroles (typically yield intractable mixtures or require pre-functionalization) |
| Quantified Difference | Achieves high C4-regioselectivity directly from the C-H bond without requiring pre-borylation |
| Conditions | Pd catalysis with Sylphos ligand, 2-chlorobenzonitrile coupling partner |
Allows buyers to bypass the procurement of expensive, unstable pyrrole-boronic acids by enabling direct, regioselective C-H functionalization.
The electronic modulation provided by the C2-carbonitrile group is critical for the physical handling and processability of the pyrrole core. Highly alkylated pyrroles, such as 1,5-dimethylpyrrole, are notoriously electron-rich and prone to rapid oxidative degradation, tarring, or uncontrollable polyhalogenation when exposed to strong electrophiles like bromine [1]. By incorporating the strongly electron-withdrawing cyano group at the 2-position, 1,5-dimethyl-1H-pyrrole-2-carbonitrile effectively reduces the HOMO energy of the ring. This stabilization allows the compound to withstand aggressive halogenation conditions (e.g., Br2 in AcOH) over extended reaction times (up to 24 hours at ambient temperature) without significant decomposition, ensuring high mass recovery of the desired intermediate [2].
| Evidence Dimension | Stability under electrophilic halogenation conditions |
| Target Compound Data | Stable processing with clean mono-functionalization over 24 hours |
| Comparator Or Baseline | 1,5-Dimethylpyrrole (prone to rapid oxidation and polyhalogenation) |
| Quantified Difference | Suppression of oxidative degradation and polyhalogenation pathways |
| Conditions | Br2 in acetic acid, ambient temperature |
Guarantees high batch-to-batch reproducibility and prevents catastrophic yield losses due to oxidation during industrial-scale electrophilic substitution.
Thanks to its ability to undergo clean, regioselective C4-bromination, this compound is the ideal starting material for synthesizing complex pyrrole-based antineoplastic payloads, including BH3 mimetics used in advanced antibody-drug conjugates (ADCs) [1].
In discovery chemistry and library synthesis, this compound is perfectly suited for direct Pd-catalyzed C-H arylation. Its specific substitution pattern directs arylation to the C4 position, allowing rapid generation of diverse multi-aryl pyrrole libraries without the need for unstable pyrrole-boronic acid intermediates [2].
For process chemists requiring reliable, scalable routes to substituted pyrroles, the oxidative stability imparted by the C2-cyano group ensures that bulk halogenation reactions proceed without the tarring or polyhalogenation issues common to electron-rich alkylpyrroles[3].
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